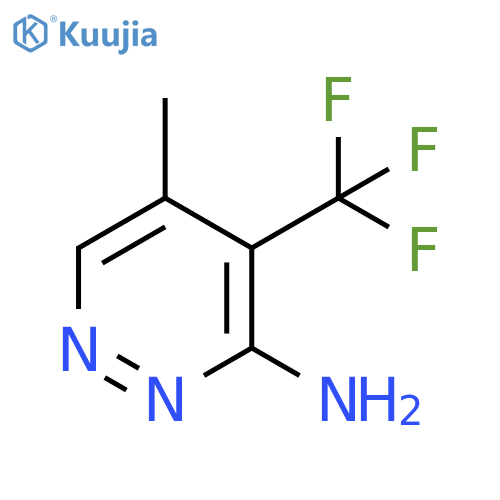Cas no 2418692-72-3 (5-Methyl-4-(trifluoromethyl)pyridazin-3-amine)

2418692-72-3 structure
商品名:5-Methyl-4-(trifluoromethyl)pyridazin-3-amine
CAS番号:2418692-72-3
MF:C6H6F3N3
メガワット:177.127151012421
CID:5360814
5-Methyl-4-(trifluoromethyl)pyridazin-3-amine 化学的及び物理的性質
名前と識別子
-
- 5-Methyl-4-(trifluoromethyl)pyridazin-3-amine
- Z4447119356
-
- インチ: 1S/C6H6F3N3/c1-3-2-11-12-5(10)4(3)6(7,8)9/h2H,1H3,(H2,10,12)
- InChIKey: BVGSKBGPEJDGRZ-UHFFFAOYSA-N
- ほほえんだ: FC(C1=C(N)N=NC=C1C)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 159
- トポロジー分子極性表面積: 51.8
- 疎水性パラメータ計算基準値(XlogP): 0.7
5-Methyl-4-(trifluoromethyl)pyridazin-3-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26679046-1.0g |
5-methyl-4-(trifluoromethyl)pyridazin-3-amine |
2418692-72-3 | 95.0% | 1.0g |
$1357.0 | 2025-03-20 | |
| 1PlusChem | 1P029052-50mg |
5-methyl-4-(trifluoromethyl)pyridazin-3-amine |
2418692-72-3 | 95% | 50mg |
$452.00 | 2024-05-21 | |
| 1PlusChem | 1P029052-1g |
5-methyl-4-(trifluoromethyl)pyridazin-3-amine |
2418692-72-3 | 95% | 1g |
$1740.00 | 2024-05-21 | |
| Aaron | AR0290DE-1g |
5-methyl-4-(trifluoromethyl)pyridazin-3-amine |
2418692-72-3 | 95% | 1g |
$1891.00 | 2025-02-17 | |
| 1PlusChem | 1P029052-500mg |
5-methyl-4-(trifluoromethyl)pyridazin-3-amine |
2418692-72-3 | 95% | 500mg |
$1370.00 | 2024-05-21 | |
| Aaron | AR0290DE-100mg |
5-methyl-4-(trifluoromethyl)pyridazin-3-amine |
2418692-72-3 | 95% | 100mg |
$672.00 | 2025-02-17 | |
| Aaron | AR0290DE-250mg |
5-methyl-4-(trifluoromethyl)pyridazin-3-amine |
2418692-72-3 | 95% | 250mg |
$949.00 | 2025-02-17 | |
| Enamine | EN300-26679046-0.25g |
5-methyl-4-(trifluoromethyl)pyridazin-3-amine |
2418692-72-3 | 95.0% | 0.25g |
$672.0 | 2025-03-20 | |
| Enamine | EN300-26679046-10.0g |
5-methyl-4-(trifluoromethyl)pyridazin-3-amine |
2418692-72-3 | 95.0% | 10.0g |
$5837.0 | 2025-03-20 | |
| Enamine | EN300-26679046-0.05g |
5-methyl-4-(trifluoromethyl)pyridazin-3-amine |
2418692-72-3 | 95.0% | 0.05g |
$315.0 | 2025-03-20 |
5-Methyl-4-(trifluoromethyl)pyridazin-3-amine 関連文献
-
Xiao-Hua Li,Bao-Ji Wang,Xiao-Lin Cai,Li-Wei Zhang,Guo-Dong Wang,San-Huang Ke RSC Adv., 2017,7, 28393-28398
-
Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069
-
3. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285
-
Kenneth Ruud Phys. Chem. Chem. Phys., 2003,5, 5015-5020
-
Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140
2418692-72-3 (5-Methyl-4-(trifluoromethyl)pyridazin-3-amine) 関連製品
- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)
- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)
- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)
- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)
- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)
- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)
- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)
- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)
- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)
- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
